4-Fluoroaniline hydrochloride is an organofluorine compound with the chemical formula C₆H₆FN·HCl. It is a colorless to pale yellow solid, characterized by its amine functional group and a fluorine atom substituted at the para position of the aniline structure. This compound is notable for its role as a building block in organic synthesis, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceuticals and agrochemicals.
4-Fluoroaniline hydrochloride is considered a skin and eye irritant [1]. It is essential to handle it with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
4-FAH exhibits redox-active properties, meaning it can gain or lose electrons. This ability allows it to act as a ligand, forming bonds with specific metal ions, particularly transition metals such as copper, manganese, and nickel []. These metal complexes can be studied for their potential applications in catalysis, materials science, and other areas [].
While the specific mechanisms are still under investigation, 4-FAH has been shown to exhibit antimicrobial activity against certain bacterial and fungal strains []. This has led to its potential use in the development of new antibacterial and antifungal agents [].
The unique properties of 4-FAH make it a potential candidate for use in the development of new materials with specific functionalities. For example, research suggests its potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [].
-FAH is also being explored for its potential applications in other areas, including:
Research indicates that 4-fluoroaniline and its derivatives exhibit various biological activities. Some derivatives have been evaluated for their potential as:
The synthesis of 4-fluoroaniline hydrochloride can be achieved through several methods:
4-Fluoroaniline hydrochloride finds applications in various fields:
Studies on the interactions of 4-fluoroaniline hydrochloride with biological systems have shown that it can bind to various proteins, influencing enzymatic activities. These interactions are crucial for understanding its pharmacological effects and potential toxicity. In particular, research has focused on its binding affinities with target proteins in cancer cell lines, indicating possible pathways for therapeutic applications .
Several compounds share structural characteristics with 4-fluoroaniline hydrochloride. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 3-Fluoroaniline | C₆H₇FN | Similar structure but differs in the position of fluorine; used in similar applications. |
| 2-Fluoroaniline | C₆H₇FN | Another isomer; exhibits different chemical reactivity compared to 4-fluoroaniline. |
| 4-Chloroaniline | C₆H₆ClN | Contains chlorine instead of fluorine; used in dye synthesis and has distinct biological properties. |
| 3-Chloro-4-fluoroaniline | C₆H₄ClFN | Combines both chlorine and fluorine; used in advanced organic synthesis. |
The unique positioning of the fluorine atom at the para position relative to the amino group imparts distinct electronic properties that influence its reactivity and biological activity. This positioning enhances its ability to participate in electrophilic aromatic substitution reactions while minimizing steric hindrance compared to other isomers like 2-fluoroaniline or 3-fluoroaniline.
The X-ray crystallographic analysis of 4-fluoroaniline hydrochloride reveals its incorporation into complex supramolecular structures. The most comprehensive structural study available involves the 4-fluoroanilinium tetrachloridoferrate(III) 18-crown-6 clathrate system, which provides crucial insights into the molecular packing behavior and hydrogen bonding patterns of the protonated 4-fluoroaniline species [1].
The compound crystallizes in the monoclinic crystal system with space group P2₁/c. The unit cell parameters demonstrate the three-dimensional arrangement: a = 11.45(1) Å, b = 24.14(2) Å, c = 9.719(9) Å, with β = 96.82(2)°, yielding a unit cell volume of 2667(4) ų with Z = 4 [1]. The calculated density of 1.430 Mg m⁻³ indicates a relatively compact crystal packing arrangement. X-ray diffraction data collection was performed at 293 K using Mo Kα radiation (λ = 0.71073 Å), resulting in 26,978 measured reflections and 6,039 independent reflections with an Rint value of 0.068 [1].
The crystal structure exhibits a unique supramolecular rotator-stator-like arrangement. The asymmetric unit comprises a cationic [(C₆H₄FN₃)(18-Crown-6)]⁺ moiety and an isolated anionic [FeCl₄]⁻ unit [1]. The protonated 4-fluoroanilinium cation [C₆H₄FNH₃]⁺ forms a superamolecular complex with the 18-crown-6 host molecule through specific hydrogen bonding interactions.
An alternating arrangement of cation and anion layers is observed along the c-axis, with head-to-head rotator-stator cations and [FeCl₄]⁻ anions positioned along the b-axis [1]. This packing motif demonstrates the directing influence of hydrogen bonding on crystal architecture.
The hydrogen bonding geometry reveals the critical role of intermolecular interactions in stabilizing the crystal structure. Three primary N—H⋯O hydrogen bonds form between the NH₃⁺ substituents of the 4-fluoroanilinium cations and oxygen atoms of the crown ether molecules [1]:
These hydrogen bond distances fall within the typical range for strong N—H⋯O interactions, with values between 2.840(6) and 2.924(6) Å [1]. The crown ether ring adopts a slightly distorted conformation, with the six oxygen atoms lying approximately in a plane. The C—N bonds of the [C₆H₄FNH₃]⁺ cation are oriented nearly perpendicular to the mean oxygen plane of the crown ether [1].
The [FeCl₄]⁻ anion exhibits typical tetrahedral coordination geometry with Fe—Cl bond lengths ranging from 2.170(3) to 2.184(2) Å [1]. The Cl—Fe—Cl bond angles show minimal distortion from ideal tetrahedral geometry, with values spanning from 108.3(1)° to 110.7(1)° [1]. This regular tetrahedral geometry contributes to the overall stability of the ionic lattice.
Comprehensive vibrational spectroscopic analysis of 4-fluoroaniline has been conducted using Fourier Transform Infrared (FTIR), FT-Raman, and Surface Enhanced Raman Spectroscopy (SERS) techniques [2]. The experimental investigations provide detailed insights into the molecular vibrations and their responses to different analytical environments.
The FTIR spectrum of 4-fluoroaniline was recorded in the range 4000-450 cm⁻¹ using a Perkin Elmer Spectrum-1 FTIR Spectrometer with 1 cm⁻¹ resolution at room temperature [2]. The most prominent vibrational modes include:
NH₂ Group Vibrations: The asymmetric NH₂ stretching vibration appears at 3659 cm⁻¹ (medium strong intensity), while the symmetric NH₂ stretching mode is observed at 3438 cm⁻¹ (very strong intensity) [2]. The NH₂ scissoring deformation is detected at 1624 cm⁻¹ with very strong intensity, confirming the presence of the amino functional group.
Aromatic C—H Vibrations: Multiple C—H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, specifically at 3360, 3222, 3050, and 3022 cm⁻¹ [2]. The C—H in-plane bending vibrations appear at 1154, 1116, and 1010 cm⁻¹, while out-of-plane bending modes are found at 827 cm⁻¹ (very strong) [2].
C—C Ring Vibrations: The aromatic ring C—C stretching vibrations occur in the 1400-1650 cm⁻¹ region, with prominent bands at 1735, 1509, 1434, and 1320 cm⁻¹ [2]. Ring deformation modes are observed at lower frequencies, including bands at 733, 689, and 507 cm⁻¹ [2].
C—F Vibrations: The characteristic C—F stretching vibration is identified at 1220 cm⁻¹ with very strong intensity [2]. This frequency position reflects the strong electronegativity of fluorine and its influence on the aromatic ring electronic structure.
C—N Vibrations: The C—N stretching vibration is assigned to the band at 1272 cm⁻¹ [2]. This frequency is consistent with aromatic C—N bonds and provides information about the electron-donating character of the amino group.
FT-Raman spectra were recorded using a BRUKER RFS 27 multi-RAM Raman spectrophotometer in the range 4000-50 cm⁻¹, employing 1064 nm Nd:YAG laser excitation at 200 mW power [2]. Three different sample concentrations were analyzed with sample-to-water ratios of 1:5 (S1), 1:10 (S2), and 1:20 (S3).
The Raman spectrum reveals complementary information to the FTIR data. Notable features include NH₂ stretching modes at 3506 and 3424 cm⁻¹, C—H stretching at 3360, 3236, 3099, and 3028 cm⁻¹, and ring vibrations at 1630, 1530, and 1458 cm⁻¹ [2]. The intensity variations between different concentrations provide insights into molecular interactions and aggregation behavior in solution.
SERS measurements were performed using silver colloid prepared by the Creighton method, with sample-to-sol ratios of 1:5 and 1:10 [2]. The SERS enhancement demonstrates selective amplification of specific vibrational modes based on surface selection rules.
Enhancement Patterns: Significant enhancement is observed primarily in the region below 1000 cm⁻¹, with moderate enhancement between 1000-2000 cm⁻¹ [2]. The enhancement becomes less pronounced above 3000 cm⁻¹. This pattern indicates preferential enhancement of out-of-plane vibrational modes when the molecule adsorbs flat on the silver surface.
Surface Selection Rules: The SERS data suggest that vibrations involving atoms close to the silver surface experience greater enhancement [2]. The out-of-plane vibrational modes show more significant enhancement compared to in-plane modes, indicating a flat adsorption geometry on the metallic surface.
Concentration Dependence: While considerable enhancement is observed across various concentrations and sample-sol ratios, no strong dependence on concentration is evident [2]. A slight increase in enhancement is noted for the 1:5 sample-sol ratio and 1:10 solution concentration.
The experimental vibrational frequencies show excellent agreement with density functional theory calculations. The calculated frequencies using B3LYP/6-311++G(d,p) basis set, after appropriate scaling, demonstrate root mean square deviations typically less than 20 cm⁻¹ from experimental values [2]. This correlation validates both the theoretical methodology and experimental assignments.
Density Functional Theory calculations using the B3LYP functional have provided comprehensive insights into the electronic structure, geometric parameters, and nonlinear optical properties of 4-fluoroaniline [2].
The molecular structure optimization was performed using B3LYP functional with both 6-31+G(d,p) and 6-311++G(d,p) basis sets [2]. The molecule adopts C₁ point group symmetry, with global minimum energies of -386.86972381 Hartrees and -386.95473148 Hartrees for the respective basis sets [2].
Bond Length Analysis: The optimized C—C bond lengths in the aromatic ring range from 1.3849 to 1.4023 Å (B3LYP/6-311++G(d,p)) [2]. The C₁—N₇ bond length of 1.4008 Å reflects the electron-donating character of the amino group. The C₄—F₁₂ bond length of 1.3614 Å is in excellent agreement with the experimental value of 1.363 Å [2].
Bond Angle Variations: The benzene ring shows slight distortion from perfect hexagonal geometry due to substituent effects. The C₃—C₄—C₅ angle (121.58°) deviates positively from 120°, while the C₆—C₁—C₂ angle (118.48°) shows negative deviation [2]. These distortions result from the electronic effects of fluorine and amino substituents.
Substituent Effects: The NH₂ group and fluorine atom substitution causes asymmetry in the benzene ring structure. The electron-donating amino group and electron-withdrawing fluorine atom create complementary electronic effects that influence the overall molecular geometry [2].
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) is primarily localized on the NH₂ group and fluorine atom, while the lowest unoccupied molecular orbital (LUMO) is delocalized over the aromatic ring C—C bonds [2]. The HOMO-LUMO energy gap of 5.1391 eV indicates significant electronic stability while maintaining potential for charge transfer processes.
Charge Transfer Characteristics: The HOMO → LUMO transition involves electron density transfer from the NH₂ group and fluorine atom to the benzene ring C—C bonds [2]. This intramolecular charge transfer contributes to the molecule's nonlinear optical properties and biological activity.
Mulliken Population Analysis: Charge distribution analysis reveals significant negative charges on C₁ (-0.591), C₄ (-0.539), N₇ (-0.301), and F₁₂ (-0.189) atoms [2]. The high positive charges on C₂, C₃, C₅, and C₆ result from the electron-releasing effects of the NH₂ group and electronic redistribution caused by fluorine substitution.
Polarizability Parameters: The average linear polarizability is calculated as 11.482 ų, which is 3.0 times larger than urea (3.831 ų) [2]. The anisotropy of polarizability (Δα) is 27.083 ų, indicating significant directional dependence of the electronic response [2].
Dipole Moment: The total static dipole moment of 3.166 Debye (B3LYP/6-31+G(d,p)) reflects the asymmetric charge distribution resulting from the electron-donating NH₂ group and electron-withdrawing fluorine substituent [2]. This substantial dipole moment contributes to the enhanced nonlinear optical response.
NLO Material Potential: The calculated hyperpolarizability values indicate that 4-fluoroaniline exhibits significant nonlinear optical activity. The combination of extended π-electron conjugation, asymmetric substitution pattern, and substantial charge transfer character makes this compound a potential candidate for nonlinear optical material development [2].
Energy Parameters: The zero-point vibrational energy is calculated as 67.926 kcal/mol (B3LYP/6-311++G(d,p)) [2]. The heat capacity (Cv) of 26.413 cal mol⁻¹ K⁻¹ and entropy of 80.430 cal mol⁻¹ K⁻¹ provide essential thermodynamic data for understanding the compound's behavior under various conditions [2].
Vibrational Analysis: The calculated vibrational frequencies, after appropriate scaling factors, show excellent correlation with experimental FTIR and Raman data [2]. The total energy distribution analysis confirms the vibrational mode assignments and validates the computational approach.
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